1,2-Dibenzoylethane

Vue d'ensemble

Description

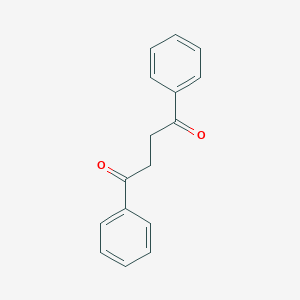

1,2-Dibenzoylethane is an organic compound with the molecular formula C16H14O2. It is also known as 1,4-diphenylbutane-1,4-dione. This compound is characterized by the presence of two benzoyl groups attached to an ethane backbone. It is a white to pale yellow crystalline powder and is used in various scientific research applications due to its unique chemical properties.

Applications De Recherche Scientifique

1,2-Dibenzoylethane has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various organic compounds.

Medicine: Its potential anticancer properties are being explored due to its ability to inhibit DNA adduct formation.

Mécanisme D'action

Target of Action

1,2-Dibenzoylethane is a complex organic compound with the molecular formula C16H14O2 It has been found to be effective in inhibiting the formation of mammary dmba-dna adducts .

Mode of Action

It is known to inhibit the formation of mammary dmba-dna adducts . This suggests that it may interact with DNA or enzymes involved in DNA adduct formation, thereby preventing the formation of these potentially harmful structures.

Biochemical Pathways

This compound’s inhibitory effect on mammary DNA adduct formation is associated with increased liver activities of glutathione S-transferase , QR , and 7-ethoxyresorufin-O-deethylase . These enzymes play crucial roles in the detoxification of harmful substances in the body, suggesting that this compound may influence these biochemical pathways.

Pharmacokinetics

Its solubility in acetone and insolubility in water suggest that it may have good lipid solubility, which could influence its absorption and distribution within the body.

Result of Action

The primary known effect of this compound is its ability to inhibit the formation of mammary DMBA-DNA adducts . This suggests that it may have potential protective effects against DNA damage, which is often a precursor to cancer development.

Action Environment

It is also noted to be incompatible with strong oxidizing agents .

Analyse Biochimique

Biochemical Properties

1,2-Dibenzoylethane has been associated with increased liver activities of glutathione S-transferase, QR, and 7-ethoxyresorufin-O-deethylase . These enzymes play crucial roles in the detoxification process, suggesting that this compound may interact with these biomolecules and influence their activities.

Cellular Effects

The inhibitory effect of this compound on mammary DMBA-DNA adduct formation suggests that it may have significant effects on cellular processes

Molecular Mechanism

It is known to inhibit the formation of mammary DMBA-DNA adducts, which suggests it may interact with DNA and potentially influence gene expression

Metabolic Pathways

Given its interaction with enzymes such as glutathione S-transferase, QR, and 7-ethoxyresorufin-O-deethylase , it is likely that this compound is involved in metabolic pathways related to detoxification.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,2-Dibenzoylethane can be synthesized through several methods. One common method involves the dehalogenation of phenacyl bromide using lower-oxidation-state metallic ions complexed by dimethyl sulfoxide (DMSO). The reaction typically yields this compound along with by-products such as 2,4-diphenylfuran and phenacyl chloride when copper(I) chloride is used, or acetophenone and ω-acetoxyacetophenone when chromium(II) acetate is used .

Industrial Production Methods

Industrial production of this compound often involves the photolysis of methyl phenacyl sulfoxides. This method is advantageous due to its efficiency and the relatively mild conditions required. The reaction is influenced by the pH of the reaction mixture and the substituents on the benzene ring .

Analyse Des Réactions Chimiques

Types of Reactions

1,2-Dibenzoylethane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can yield compounds such as 1,2-diphenylethane.

Substitution: It can undergo substitution reactions where one or both benzoyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or other electrophiles.

Major Products

The major products formed from these reactions include acetophenone, 2,4-diphenylfuran, and phenacyl chloride .

Comparaison Avec Des Composés Similaires

1,2-Dibenzoylethane can be compared with other similar compounds such as:

Dibenzoylmethane: This compound is a β-diketone with antimutagenic and anticancer properties.

Butyrophenone: This compound undergoes similar photoreactions and can form this compound as a minor product.

Activité Biologique

1,2-Dibenzoylethane is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by two benzoyl groups attached to a central ethane moiety. Its chemical formula is C15H12O2. The compound's structure allows it to interact with various biological targets, particularly in cancer research.

Mechanisms of Biological Activity

This compound has been studied for its role as an inhibitor of the MDM2-p53 interaction. The MDM2 protein negatively regulates the tumor suppressor protein p53, which plays a critical role in controlling cell cycle and apoptosis. Inhibition of this interaction can lead to the reactivation of p53, promoting apoptosis in cancer cells.

Inhibition of MDM2-p53 Interaction

Research indicates that this compound derivatives exhibit significant inhibitory activity against the MDM2-p53 binding. A study reported IC50 values ranging from 0.12 to 8.4 μM for various derivatives, demonstrating promising potential as anti-cancer agents .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components. The presence of specific substituents on the benzoyl rings can enhance or diminish its inhibitory potency against MDM2. For instance:

- Substituents : Electron-withdrawing groups such as nitro or cyano significantly enhance activity, while electron-donating groups reduce potency.

- Triarylpyrrole Moiety : Compounds containing this moiety have shown improved efficacy in activating p53-dependent transcriptional activity .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound and its derivatives:

- Cellular Studies : In cellular assays using SJSA-1 (MDM2 amplified) and A2780 (p53 wild-type) cell lines, treatment with dibenzoylethane derivatives resulted in increased levels of p53 and its target genes, indicating successful activation of the p53 pathway .

- Photocatalytic Activity : Another study demonstrated that this compound could be formed as a product during the photocatalytic degradation of cinnamic acid under UV light irradiation. This suggests potential applications in environmental chemistry as well .

Comparative Data Table

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Compound | Target | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDM2-p53 | 0.15 - 8.4 | Inhibition of MDM2 binding to p53 |

| Triarylpyrrole Derivative | MDMX-p53 | 4.2 | Activation of p53-dependent transcription |

| Cinnamyl Alcohol | Photocatalytic Degradation | N/A | Formation via UV irradiation |

Propriétés

IUPAC Name |

1,4-diphenylbutane-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c17-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSWWFLDIIGGSJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197811 | |

| Record name | 1,4-Butanedione, 1,4-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

495-71-6 | |

| Record name | 1,4-Diphenyl-1,4-butanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Butanedione, 1,4-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 495-71-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Butanedione, 1,4-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some of the synthetic routes to obtain 1,2-dibenzoylethane?

A1: Several methods have been reported for the synthesis of this compound. One approach involves the dehalogenation of phenacyl bromide using lower-oxidation-state metallic ions complexed with DMSO []. Another method utilizes the photolysis of methyl phenacyl sulfoxides, with the product distribution being influenced by the pH of the reaction mixture and benzene-ring substituents []. Additionally, this compound can be obtained as a dimerization product during the electrochemical reduction of N-phenacylpyridinium ions [].

Q2: What is the molecular structure of this compound and its conformational preference in the solid state?

A2: this compound (C16H14O2, molecular weight 238.28 g/mol) exists primarily in the keto form and adopts an antiperiplanar conformation about the central carbon-carbon bond in the solid state. This conformation has been confirmed through X-ray diffraction studies [].

Q3: Can this compound be used as a precursor for other heterocyclic compounds?

A3: Yes, this compound can undergo cyclization reactions to form furan derivatives. Studies have shown that reacting this compound with strong acids like sulfuric acid or aluminum trichloride leads to the formation of 2,5-diphenylfuran radical cation []. This reaction proceeds through an intramolecular cyclization mechanism.

Q4: How does the structure of this compound relate to its ability to form chelating ligands?

A4: The 1,4-diketone moiety present in this compound can act as a valuable building block for synthesizing various chelating ligands. For instance, it can be used to create bis-β-diketonato ligands. These ligands exhibit chirality due to the orthogonal twisting of the two non-symmetric diketonato moieties, making them suitable for developing chiral metal complexes [, ].

Q5: How do substituents on the benzene rings of this compound derivatives affect the properties of their metal complexes?

A6: Substituents on the benzene rings can significantly influence the properties of the resulting metal complexes. For example, replacing the terminal ligands in a dinuclear palladium complex containing a symmetric bis-β-diketonato ligand with non-symmetric β-diketonates can induce axial chirality in the complex [].

Q6: What analytical techniques are commonly used to characterize this compound and its derivatives?

A7: Various techniques are employed to characterize this compound and its derivatives. X-ray diffraction is used to determine the crystal structure and conformation of the molecule []. Electron spin resonance (ESR) and electron nuclear double resonance (ENDOR) spectroscopy help analyze the radical cations formed during cyclization reactions []. UV and CD spectroscopy, coupled with time-dependent density-functional theory (TDDFT) calculations, are useful for studying the electronic structure and chiroptical properties of metal complexes containing this compound derivatives [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.